molecular formula C8H6N2O4 B1310803 1-Nitro-2-(2-nitrovinyl)benzene CAS No. 3156-39-6

1-Nitro-2-(2-nitrovinyl)benzene

Cat. No. B1310803
CAS RN: 3156-39-6
M. Wt: 194.14 g/mol
InChI Key: INIQBBVYBCGEIX-AATRIKPKSA-N
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Description

“1-Nitro-2-(2-nitrovinyl)benzene” is a chemical compound with the molecular formula C8H6N2O4 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of “1-Nitro-2-(2-nitrovinyl)benzene” consists of a benzene ring with a nitro group and a nitrovinyl group attached . The molecule contains a total of 20 bonds, including 14 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, and 6 aromatic bonds .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Nitro-2-(2-nitrovinyl)benzene” are not detailed in the literature, it can be inferred that it may participate in reactions typical of nitro compounds and vinyl groups .

Scientific Research Applications

Tautomeric Isomerism and Conformation Analysis

1-Nitro-2-(2-nitrovinyl)benzene (NNVB) exhibits significant chemical behavior in the context of tautomeric isomerism and conformation analysis. Detailed computational studies on derivatives like 2-nitrovinyl alcohol and 2-nitrovinylamine have shed light on the tautomeric isomers and conformers. These compounds exhibit intriguing properties such as barriers for concerted 1,5-H transfer and the influence of nitro groups on classical keto-enol and imine-enamine tautomeric processes. Hydrogen bonding plays a crucial role in stabilizing these structures, significantly influencing their chemical properties and reactivities (Lammertsma & Bharatam, 2000).

Ecological and Chemical Defense Mechanisms

NNVB is also notable in ecological studies, particularly concerning its role in the chemical defense mechanisms of certain millipede species. A study highlighted the presence of E- and Z-NNVB as allomones in millipedes, demonstrating its importance in their defense strategies. The research also indicated that the ratios of these compounds, along with (2-nitroethyl)benzene, change during the ontogenetic development of these species (Kuwahara, Tanabe, & Asano, 2017).

Synthesis of Heterocyclic Compounds

In synthetic chemistry, NNVB and its derivatives have been utilized in the formation of various heterocyclic compounds. This includes the synthesis of triazolo isoquinolines and isochromenes from related structures such as 2-alkynylbenzaldehydes. These syntheses involve domino reactions under metal-free conditions, highlighting the utility of NNVB structures in facilitating complex chemical transformations (Arigela et al., 2013).

properties

IUPAC Name

1-nitro-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIQBBVYBCGEIX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879317
Record name 2-NITRO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3156-39-6, 5670-67-7
Record name 2-Nitro-omega-nitrostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-NITRO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β,2-Dinitrostyrene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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